8-羟基米氮平

描述

IOWH032 是一种新型的低分子量化合物,被开发为治疗霍乱毒素诱导的腹泻的抗分泌剂。 它通过抑制囊性纤维化跨膜传导调节剂氯离子通道起作用 。 这种化合物已被研究用于其在分泌性腹泻情况下减少体液和电解质损失的潜力 .

科学研究应用

IOWH032 由于其在各个领域的应用而被广泛研究:

化学: 它被用作模型化合物来研究囊性纤维化跨膜传导调节剂氯离子通道的抑制。

生物学: 该化合物用于研究氯离子通道抑制的机制及其对细胞过程的影响。

作用机制

IOWH032 通过抑制囊性纤维化跨膜传导调节剂氯离子通道发挥其作用。 这种抑制减少了氯离子跨细胞膜的流动,从而减少了分泌性腹泻情况下体液和电解质的损失 。 所涉及的分子靶点和途径包括囊性纤维化跨膜传导调节剂氯离子通道和相关的信号通路 .

生化分析

Biochemical Properties

8-Hydroxy Mirtazapine is predominantly metabolized to 8-hydroxy analogues, which are then conjugated with glucuronic acid or, to a minor extent, with sulphuric acid . The enzymes involved in this process include cytochrome P450 (CYP) 2D6 and CYP3A4 .

Cellular Effects

8-Hydroxy Mirtazapine has been shown to have potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 8-Hydroxy Mirtazapine involves its interaction with noradrenergic and specific serotonergic systems . This interaction is thought to contribute to its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of 8-Hydroxy Mirtazapine can change over time in laboratory settings. For example, it has been shown to decrease levels of malondialdehyde (MDA), myeloperoxidase (MPO), nitric oxide (NO), and 8-hydroxy-2 deoxyguanine, while effectively increasing glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) levels .

Dosage Effects in Animal Models

In animal models, the effects of 8-Hydroxy Mirtazapine can vary with different dosages. For instance, in a study involving rats, Mirtazapine was administered at 2 and 10 mg/kg orally and 2 mg/kg intravenously . The plasma concentration of 8-Hydroxy Mirtazapine was undetectable, suggesting that the dosage may affect its bioavailability .

Metabolic Pathways

8-Hydroxy Mirtazapine is involved in metabolic pathways mediated by the CYP2D6 and CYP3A4 isoenzymes . These enzymes play a crucial role in its biotransformation to 8-hydroxy analogues .

Transport and Distribution

8-Hydroxy Mirtazapine is transported and distributed within cells and tissues. It binds to plasma proteins in a nonspecific and reversible way . The absolute bioavailability of 8-Hydroxy Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .

准备方法

IOWH032 的合成涉及创建囊性纤维化跨膜传导调节剂氯离子通道的合成小分子抑制剂。 该化合物通过一系列化学反应制备,包括形成 3-(3,5-二溴-4-氧代环己-2,5-二烯-1-亚基)-N-[(4-苯氧基苯基)甲基]-1,2,4-恶二唑-5-甲酰胺 。 工业生产方法涉及使用各种试剂和条件来实现高纯度和产量 .

化学反应分析

IOWH032 经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应可以被执行以改变化合物的结构和性质。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

相似化合物的比较

IOWH032 独特之处在于它能够以高效力抑制囊性纤维化跨膜传导调节剂氯离子通道。 类似的化合物包括:

GlyH-101: 另一种具有不同结构性质的囊性纤维化跨膜传导调节剂氯离子通道抑制剂。

OSSK-2 和 OSSK-3: 表现出对囊性纤维化跨膜传导调节剂氯离子通道的正向调节的同源物特异性化合物.

属性

IUPAC Name |

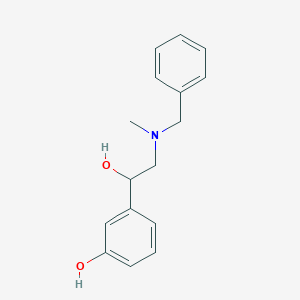

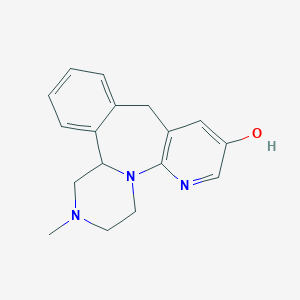

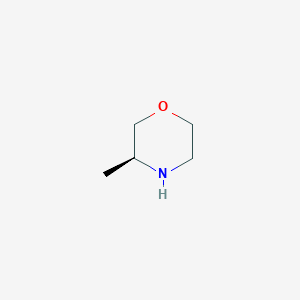

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWYIZBOUQIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467650 | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102335-57-9 | |

| Record name | 8-Hydroxymirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 8-hydroxymirtazapine in the metabolism of mirtazapine?

A: 8-Hydroxymirtazapine is a major metabolite of the antidepressant drug mirtazapine. It is formed through the 8-hydroxylation metabolic pathway of mirtazapine, primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. [, , , ] You can find more detailed information on mirtazapine metabolism within the provided research abstracts.

Q2: How do the plasma concentrations of 8-hydroxymirtazapine compare to those of mirtazapine and its other metabolites?

A: Studies indicate that 8-hydroxymirtazapine typically circulates at lower plasma concentrations than both mirtazapine and its other main metabolite, N-desmethylmirtazapine. [, ] One study in Japanese psychiatric patients found the median plasma level of 8-hydroxymirtazapine to be 1.42 nmol/L, significantly lower than the 92.71 nmol/L and 44.96 nmol/L observed for mirtazapine and N-desmethylmirtazapine, respectively. []

Q3: What is the significance of glucuronidation in the metabolism of 8-hydroxymirtazapine?

A: 8-Hydroxymirtazapine undergoes extensive glucuronidation, resulting in the formation of 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G). This conjugation reaction plays a crucial role in facilitating the elimination of 8-hydroxymirtazapine from the body. [] In a study on Japanese patients, the plasma concentration of 8-OH-MIR-G was found to be approximately 59.5 times higher than that of unconjugated 8-hydroxymirtazapine, highlighting the significant contribution of glucuronidation to its clearance. []

Q4: Are there any analytical methods available for the enantioselective determination of mirtazapine and its metabolites, including 8-hydroxymirtazapine?

A4: Yes, several analytical techniques have been developed for the enantioselective separation and quantification of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine. These methods include:

- Solid-phase microextraction coupled with capillary electrophoresis (CE) and liquid chromatography-mass spectrometry (LC-MS): This approach enables the determination of enantiomeric ratios and concentrations in human urine samples. [, ]

- Enantioselective HPLC with fluorescence detection: This method allows for the quantification of mirtazapine and its metabolites in plasma and urine samples. []

- Chiral LC-MS: This technique facilitates the simultaneous analysis of R-(-)- and S-(+)-enantiomers of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine in plasma. []

- Capillary electrophoresis with acetonitrile field-amplified sample stacking: This method allows for the simultaneous enantioselective separation of mirtazapine and its metabolites in vitro and in vivo. []

- Nano-liquid chromatography with UV-absorption and mass spectrometric detection: This technique allows for the separation and identification of mirtazapine enantiomers and its metabolites in serum samples. []

- Chiral CEC (capillary electrochromatography): This method allows for the simultaneous enantioseparation of mirtazapine and its main metabolites in human urine samples. []

Q5: What factors can influence the metabolism of mirtazapine and the formation of 8-hydroxymirtazapine?

A5: Several factors can potentially affect mirtazapine metabolism, impacting the formation of 8-hydroxymirtazapine:

- Genetic polymorphisms: Variations in genes encoding CYP enzymes, particularly CYP3A4, can influence individual metabolic capacity and potentially affect 8-hydroxymirtazapine formation. []

- Drug-drug interactions: Co-administration of medications that inhibit or induce CYP enzymes, such as fluoxetine, thioridazine, and fluvoxamine, can alter mirtazapine metabolism and potentially influence 8-hydroxymirtazapine levels. [, ]

- Lifestyle factors: Smoking has been associated with altered plasma concentrations of mirtazapine, potentially impacting its metabolic profile. []

Q6: What model systems are used to study the metabolism of mirtazapine?

A6: Researchers utilize various models to investigate mirtazapine metabolism, including:

- Microbial models: Cunninghamella elegans, a fungus, serves as a microbial model for mammalian metabolism. This model demonstrated the ability to produce both known mammalian metabolites and novel metabolites of mirtazapine, making it valuable for studying its metabolic pathways. []

- Perfused liver models: The isolated perfused rat liver model enables the study of drug pharmacokinetics, including the metabolism of mirtazapine and the formation of metabolites like 8-hydroxymirtazapine and N-desmethylmirtazapine in a controlled environment. [, , ]

Q7: Are there any known inhibitors of mirtazapine metabolism?

A: Yes, studies using the isolated perfused rat liver model have shown that Ecstasy (MDMA) can inhibit the metabolism of mirtazapine. [, ] This finding highlights the potential for drug-drug interactions involving mirtazapine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

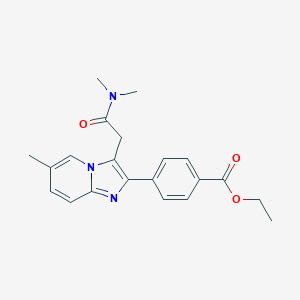

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

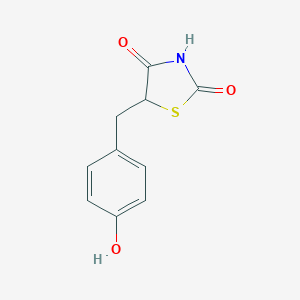

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)

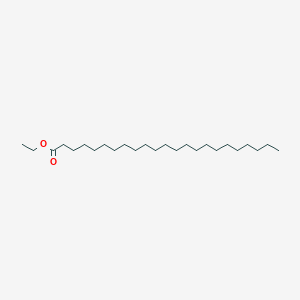

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)